Benzene, 1,2-dimethoxy-3-(2-propenyl)- Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 19754-21-3
VCID: VC20742040
InChI: InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3
SMILES: COC1=CC=CC(=C1OC)CC=C
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Benzene, 1,2-dimethoxy-3-(2-propenyl)-

CAS No.: 19754-21-3

Cat. No.: VC20742040

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,2-dimethoxy-3-(2-propenyl)- - 19754-21-3

CAS No. 19754-21-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 1,2-dimethoxy-3-prop-2-enylbenzene
Standard InChI InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3
Standard InChI Key YCEGFXBPWXEISZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)CC=C
Canonical SMILES COC1=CC=CC(=C1OC)CC=C

Overview of Benzene, 1,2-dimethoxy-3-(2-propenyl)-

Benzene, 1,2-dimethoxy-3-(2-propenyl)-, commonly known as methyl eugenol, is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2}
and a molecular weight of approximately 178.23 g/mol. It is classified as an aromatic ether and is characterized by a benzene ring substituted with two methoxy groups and a propenyl group. This compound is noted for its pleasant clove-like aroma and is naturally present in the essential oils of various plants, including clove oil and basil oil .

Biological Activity

Methyl eugenol exhibits several biological activities:

  • Antimicrobial Properties: It has demonstrated antimicrobial activity against various pathogens, making it useful in food preservation and as an antimicrobial agent.

  • Insect Attractant: Methyl eugenol is recognized for its role as an attractant for certain insect species, particularly fruit flies, which has implications in pest management strategies .

Toxicological Profile

Research indicates that methyl eugenol has moderate acute oral toxicity based on studies conducted on rats, warranting hazard classification for human health assessments .

Synthesis Methods

Methyl eugenol can be synthesized through several methods, including:

  • Alkylation of Eugenol: A common method involves the alkylation of eugenol with allyl bromide or similar reagents.

  • Extraction from Natural Sources: It can also be extracted from natural essential oils where it occurs naturally.

Applications

Methyl eugenol finds applications across various fields:

  • Flavoring Agent: Widely used in the food industry for its flavoring properties.

  • Fragrance Component: Utilized in perfumes and cosmetics due to its aromatic characteristics.

  • Pest Control: Employed as a lure in traps for specific insect pests.

Research Findings

Recent studies have focused on the interactions of methyl eugenol with biological systems:

  • Metabolism Studies: Research has been conducted on the metabolism of methyl eugenol in different organisms, including fruit flies, to understand its ecological impact and potential uses in pest management .

Comparative Analysis with Similar Compounds

Here’s a comparison table of methyl eugenol with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
EugenolC10H12O2Natural compound found in clove oil; strong antimicrobial properties.
Isobutyl p-hydroxybenzoateC11H14O3Used as a preservative; exhibits antibacterial properties.
AnetholeC10H12OFound in anise oil; used for flavoring and fragrance.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator